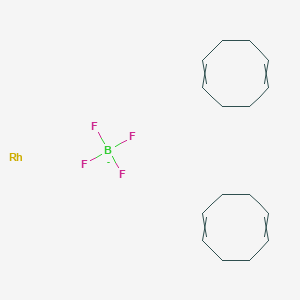

ビス(1,5-シクロオクタジエン)ロジウム(I) テトラフルオロホウ酸塩

概要

説明

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a rhodium complex with the empirical formula C16H24BF4Rh and a molecular weight of 406.07 g/mol . This compound is known for its utility as a catalyst in various chemical reactions, particularly in hydrogenation and isomerization processes . It is a dark red powder that is slightly sensitive to air and moisture .

科学的研究の応用

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research, including:

生化学分析

Biochemical Properties

The biochemical properties of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate are largely tied to its role in catalyzing reactions. It is used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands

Cellular Effects

As a catalyst, it is likely to influence various cellular processes indirectly through its role in facilitating biochemical reactions .

Molecular Mechanism

The molecular mechanism of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves its role as a catalyst in hydrogenation and isomerization reactions . It is also used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands .

準備方法

Synthetic Routes and Reaction Conditions

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate can be synthesized by reacting rhodium trichloride with 1,5-cyclooctadiene in the presence of tetrafluoroboric acid . The reaction typically occurs under an inert atmosphere to prevent oxidation of the rhodium complex. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is often produced in bulk quantities for use in various catalytic applications .

化学反応の分析

Types of Reactions

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate undergoes several types of chemical reactions, including:

Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and alkynes.

Isomerization: It facilitates the isomerization of olefins.

Hydrosilylation: It is used in the hydrosilylation of alkenes.

Common Reagents and Conditions

Common reagents used in reactions with Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate include hydrogen gas for hydrogenation reactions and silanes for hydrosilylation reactions . These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate include hydrogenated alkanes, isomerized olefins, and silylated alkenes .

作用機序

The mechanism of action of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with the substrate, followed by the activation of the substrate through oxidative addition or insertion reactions . The rhodium complex then facilitates the desired transformation, such as hydrogenation or isomerization, through a series of catalytic cycles .

類似化合物との比較

Similar Compounds

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate: Similar in structure but with different anionic ligands.

Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Contains acetonitrile ligands instead of cyclooctadiene.

Uniqueness

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its high catalytic activity and selectivity in hydrogenation and isomerization reactions . Its stability and ease of handling also make it a preferred choice in various catalytic applications .

生物活性

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (abbreviated as [Rh(COD)2]BF4) is a coordination complex that has garnered attention in the field of catalysis and organic synthesis. Its unique structure and reactivity make it a versatile catalyst in various chemical reactions, including hydrogenation and isomerization. This article delves into its biological activity, exploring its applications, mechanisms, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 406.08 g/mol

- Appearance : Dark red powder

- Solubility : Soluble in most organic solvents; insoluble in water .

The biological activity of bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate primarily arises from its role as a catalyst in organic reactions. It facilitates several transformations that are crucial for synthesizing biologically active compounds. The mechanism typically involves the coordination of substrates to the rhodium center, followed by activation through oxidative addition or reductive elimination processes.

Applications in Biological Contexts

-

Catalytic Hydrogenation :

- Used for the hydrogenation of unsaturated compounds to produce saturated derivatives, which can have significant biological relevance such as the synthesis of pharmaceuticals.

- Example: It has been employed in the enantioselective hydrogenation of ketones and imines, leading to chiral amines and alcohols that are essential in drug development .

- Asymmetric Synthesis :

- Hydrosilylation Reactions :

Case Study 1: Enantioselective Hydrogenation

A study demonstrated that bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate was effective in the enantioselective hydrogenation of α,β-unsaturated carbonyl compounds. The reaction conditions optimized using this catalyst resulted in high yields and selectivities for desired products, showcasing its utility in synthesizing chiral intermediates for pharmaceuticals .

Case Study 2: Hydroaminomethylation

In a one-pot synthesis involving hydroaminomethylation of 1-decene with diethylamine using [Rh(COD)2]BF4 as a catalyst, researchers achieved significant yields of fatty amines under optimized conditions (30 bar H2/CO, 120°C). This reaction illustrates the compound's role in producing valuable amines that can serve as precursors for various bioactive compounds .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 406.08 g/mol |

| Melting Point | 188–190 °C (dec.) |

| Solubility | Soluble in organic solvents; insoluble in water |

| Applications | Hydrogenation, isomerization, asymmetric synthesis |

特性

IUPAC Name |

cycloocta-1,5-diene;rhodium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.BF4.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXHWHHENVLYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BF4Rh- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35138-22-8 | |

| Record name | Bis(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate interact with carbonic anhydrase to influence its catalytic activity?

A1: Research has shown that Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate can replace the zinc ion naturally present in the active site of carbonic anhydrase []. This substitution is possible due to the similar ionic radii of rhodium and zinc. The rhodium ion then acts as a new catalytic center, altering the enzyme's activity. For instance, while uncomplexed rhodium catalyzes the hydroformylation of styrene favoring the branched aldehyde product, the rhodium-substituted carbonic anhydrase demonstrates a preference for the linear aldehyde product []. This suggests that the protein environment surrounding the rhodium ion plays a crucial role in dictating the reaction regioselectivity.

Q2: What are the challenges associated with using Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate to modify carbonic anhydrase, and how can they be addressed?

A2: One challenge is achieving a 1:1 stoichiometry between the rhodium complex and carbonic anhydrase. Research indicates that using Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate can lead to the binding of multiple rhodium atoms to the enzyme, exceeding the desired 1:1 ratio []. This non-specific binding likely occurs at surface histidine residues. To address this, researchers have explored site-directed mutagenesis and chemical modification of surface histidines to limit the non-specific binding and achieve a more controlled rhodium incorporation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。